Cas no 771-56-2 (2,3,4,5,6-Pentafluorotoluene)

2,3,4,5,6-Pentafluorotoluene (CAS 771-56-4) is a fluorinated aromatic compound characterized by the substitution of all five hydrogen atoms on the benzene ring with fluorine atoms. This modification enhances its chemical stability, thermal resistance, and electron-withdrawing properties, making it valuable in pharmaceutical synthesis, agrochemical production, and advanced material applications. Its high fluorine content contributes to improved lipophilicity and metabolic stability, often serving as a key intermediate in organofluorine chemistry. The compound’s inertness under harsh conditions and compatibility with fluorination reactions further underscore its utility in specialized industrial and research settings. Proper handling is required due to its potential reactivity and toxicity.
2,3,4,5,6-Pentafluorotoluene structure
2,3,4,5,6-Pentafluorotoluene structure
商品名:2,3,4,5,6-Pentafluorotoluene
CAS番号:771-56-2
MF:C7H3F5
メガワット:182.0907
MDL:MFCD00000298
CID:83055
PubChem ID:24846631

2,3,4,5,6-Pentafluorotoluene 化学的及び物理的性質

名前と識別子

    • methyl pentafluorobenzene
    • 2,3,4,5,6-Pentafluorotoluene
    • 1,2,3,4,5-pentafluoro-6-methylbenzene
    • Pentafluorotoluene
    • Pentafluoromethylbenzene
    • Methylpentafluorobenzene
    • Benzene, pentafluoromethyl-
    • Benzene, 1,2,3,4,5-pentafluoro-6-methyl-
    • Toluene, 2,3,4,5,6-pentafluoro-
    • YZ42CXN177
    • SXPRVMIZFRCAGC-UHFFFAOYSA-N
    • 2,3,4,5,6-PENTAFLUORO-TOLUENE
    • NSC88285
    • 3,4-difluorotrifluorotoluene
    • 2,4,5,6-Pentafluorotoluene
    • NSC 88285
    • D92124
    • NS00041771
    • SCHEMBL107094
    • EN300-78334
    • EINECS 212-233-7
    • FS-3900
    • DTXSID0061119
    • MFCD00000298
    • SXPRVMIZFRCAGC-UHFFFAOYSA-
    • AKOS015853325
    • PENTAFLUORO(METHYL)BENZENE
    • FT-0609332
    • 2,3,4,5,6-Pentafluorotoluene, 99%
    • NSC-88285
    • 2,3,4,5,6-Pentafluoro-1-methylbenzene
    • InChI=1/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
    • 1,2,3,4,5-Pentafluoro-6-methylbenzene #
    • UNII-YZ42CXN177
    • P1408
    • 771-56-2
    • DB-023894
    • N-methylpentafluorobenzene
    • MDL: MFCD00000298
    • インチ: 1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
    • InChIKey: SXPRVMIZFRCAGC-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C(=C(C=1C([H])([H])[H])F)F)F)F
    • BRN: 1911885

計算された属性

  • せいみつぶんしりょう: 182.01500
  • どういたいしつりょう: 182.015
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.439 g/mL at 25 °C(lit.)
  • ゆうかいてん: −30 °C (lit.)
  • ふってん: 117 °C(lit.)
  • フラッシュポイント: 華氏温度:93.2°f
    摂氏度:34°c
  • 屈折率: n20/D 1.403(lit.)
  • すいようせい: It is soluble in most common organic solvents and insoluble in water.
  • PSA: 0.00000
  • LogP: 2.69050
  • ようかいせい: 未確定

2,3,4,5,6-Pentafluorotoluene セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226-H302 + H312 + H332-H315-H319-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-20/21/22-36/37/38
  • セキュリティの説明: S16-S26-S36
  • 危険物標識: Xn
  • ちょぞうじょうけん:0-10°C
  • 包装グループ:III
  • TSCA:T
  • リスク用語:R10; R36/37/38
  • 危険レベル:3.2
  • セキュリティ用語:3.2
  • 包装等級:III
  • 包装カテゴリ:III
  • 危険レベル:3.2

2,3,4,5,6-Pentafluorotoluene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,3,4,5,6-Pentafluorotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P230255-2.5g
2,3,4,5,6-Pentafluorotoluene
771-56-2
2.5g
$ 215.00 2022-06-03
Enamine
EN300-78334-0.25g
1,2,3,4,5-pentafluoro-6-methylbenzene
771-56-2 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QM274-1g
2,3,4,5,6-Pentafluorotoluene
771-56-2 98.0%(GC)
1g
¥198.0 2022-06-10
Enamine
EN300-78334-2.5g
1,2,3,4,5-pentafluoro-6-methylbenzene
771-56-2 95.0%
2.5g
$26.0 2025-03-21
Apollo Scientific
PC5120-250g
2,3,4,5,6-Pentafluorotoluene
771-56-2 99%
250g
£979.00 2023-09-02
TRC
P230255-5g
2,3,4,5,6-Pentafluorotoluene
771-56-2
5g
$ 475.00 2022-06-03
Alichem
A010003661-250mg
Pentafluorotoluene
771-56-2 97%
250mg
$484.80 2023-09-01
Alichem
A010003661-500mg
Pentafluorotoluene
771-56-2 97%
500mg
$798.70 2023-09-01
Alichem
A010003661-1g
Pentafluorotoluene
771-56-2 97%
1g
$1460.20 2023-09-01
Apollo Scientific
PC5120-5g
2,3,4,5,6-Pentafluorotoluene
771-56-2 99%
5g
£28.00 2022-10-14

2,3,4,5,6-Pentafluorotoluene 関連文献

2,3,4,5,6-Pentafluorotolueneに関する追加情報

Introduction to 2,3,4,5,6-Pentafluorotoluene (CAS No. 771-56-2)

2,3,4,5,6-Pentafluorotoluene, identified by the chemical abstracts service number 771-56-2, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its highly electronegative fluorine substituents, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of fine chemicals and biologically active molecules.

The structural motif of 2,3,4,5,6-Pentafluorotoluene consists of a benzene ring substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions. This extensive fluorination imparts remarkable stability to the molecule while influencing its reactivity in various chemical transformations. The compound’s high electron-withdrawing nature due to the fluorine atoms makes it an excellent electrophile in nucleophilic substitution reactions, where it can serve as a precursor for synthesizing more complex fluorinated derivatives.

In recent years, 2,3,4,5,6-Pentafluorotoluene has been extensively studied for its potential applications in pharmaceuticals. Its ability to enhance metabolic stability and binding affinity has made it a preferred building block in drug design. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents. The fluorine atoms contribute to the lipophilicity of the molecules derived from it, which is often a critical factor in drug bioavailability and efficacy.

One of the most compelling aspects of 2,3,4,5,6-Pentafluorotoluene is its role in constructing biologically relevant heterocyclic compounds. Fluorinated heterocycles are known for their enhanced pharmacological properties due to the presence of fluorine atoms. Studies have demonstrated that incorporating fluorine into heterocyclic frameworks can modulate receptor interactions and improve drug-like characteristics. This has led to the exploration of 2,3,4,5,6-Pentafluorotoluene as a key intermediate in synthesizing pyridines and pyrimidines with therapeutic potential.

The synthesis of 2,3,4,5,6-Pentafluorotoluene typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms selectively onto aromatic rings. These techniques not only improve efficiency but also minimize unwanted byproducts.

From an industrial perspective, 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene plays a crucial role in the production of specialty chemicals used in agrochemicals and materials science. Its fluorinated structure provides resistance to degradation under various environmental conditions, making it suitable for applications where stability is paramount. Additionally, researchers are exploring its use in advanced materials, such as liquid crystals and organic semiconductors, where its electronic properties offer distinct advantages.

The growing demand for fluorinated compounds has spurred innovation in green chemistry approaches to their synthesis. Efforts are underway to develop more sustainable methods for producing 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene, including catalytic processes that reduce energy consumption and waste generation. These advancements align with global initiatives to promote environmentally responsible chemical manufacturing practices.

Recent breakthroughs in computational chemistry have also enhanced our understanding of 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene’s reactivity and mechanistic pathways. Molecular modeling studies have provided insights into how fluorine substitution affects electronic distributions and orbital interactions, which are critical for designing efficient synthetic routes. Such computational tools are indispensable for predicting the behavior of complex molecules like this one。

In conclusion, 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene (CAS No. 771-56-2) is a versatile and highly functionalized aromatic compound with broad applications across multiple industries。 Its unique structural features make it indispensable in pharmaceutical research, agrochemical development, and advanced materials science。 As synthetic methodologies continue to evolve, so too will the ways in which we harness this remarkable molecule’s potential.

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